Ethyl 1-ethyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-ethyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 1-ethyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2,4-dihydroxyquinoline.
Fluorination: Introduction of the fluorine atom at the 7th position is achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group at the 6th position is introduced using methanol in the presence of a base.
Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and acid catalysts.
Cyclization: The final step involves cyclization to form the quinoline ring structure under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Ethyl 1-ethyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Ethyl 1-ethyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Its potential therapeutic applications include the treatment of bacterial infections, and it is being investigated for its efficacy against resistant bacterial strains.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
Comparison with Similar Compounds
Ethyl 1-ethyl-7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinoline ring.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and pharmacological profiles compared to other quinolones.
Properties
Molecular Formula |
C15H16FNO4 |
---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
ethyl 1-ethyl-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16FNO4/c1-4-17-8-10(15(19)21-5-2)14(18)9-6-13(20-3)11(16)7-12(9)17/h6-8H,4-5H2,1-3H3 |
InChI Key |
AAMLTTGPEYAKCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.